2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, with the chemical formula C₁₃H₉ClF₃N and CAS number 1261547-75-4, is a biphenyl derivative featuring a chlorine atom and a trifluoromethyl group. This compound has garnered attention in various fields due to its unique chemical structure, which contributes to its reactivity and potential applications. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it an interesting candidate for pharmaceutical research and development .
As mentioned earlier, there is no current information available on the specific mechanism of action of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine in any biological system.
Due to the lack of specific data, it's important to consider the potential hazards associated with similar aromatic amines. These can include:
The chemical reactivity of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine can be attributed to its functional groups. Key reactions include:
These reactions are essential for synthesizing new compounds with potentially enhanced biological properties.
Research indicates that 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and its effectiveness against certain types of cancer cells. The trifluoromethyl group is known to enhance the compound's potency and selectivity in biological systems, making it a valuable subject for further pharmacological studies .
Synthesis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine can be achieved through several methods:
These methods allow for the efficient production of this compound in a laboratory setting .
2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine has potential applications in:
The versatility of this compound makes it a candidate for various industrial applications.
Studies on the interactions of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine with biological targets have shown that it may bind effectively to specific receptors involved in inflammatory pathways and cancer cell proliferation. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Several compounds share structural similarities with 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-Chloro-4'-(trifluoromethyl)biphenyl-3-amine | C₁₃H₉ClF₃N | Similar structure but different substitution pattern |
| 4-Chloro-3'-(trifluoromethyl)biphenyl-4-amine | C₁₃H₉ClF₃N | Different position of chlorine affecting reactivity |
| 2,6-Dichloro-3'-(trifluoromethyl)biphenyl | C₁₃H₈Cl₂F₃N | Increased chlorination may enhance biological activity |
These compounds highlight the uniqueness of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, particularly in terms of its specific substitution pattern and potential applications in medicinal chemistry.
The compound’s IUPAC name, 3-chloro-3'-(trifluoromethyl)-1,1'-biphenyl-4-amine, reflects its substitution pattern and connectivity. The numbering begins at the amine-bearing phenyl ring, with the chlorine atom occupying the 3-position and the trifluoromethyl group located at the 3'-position of the adjacent ring. Alternative nomenclature includes 2-chloro-3-[2-(trifluoromethyl)phenyl]aniline, which emphasizes the aniline core and substituent positions.
The compound’s structure consists of two phenyl rings connected by a single bond (biphenyl system). Key features include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C~13~H~9~ClF~3~N | |
| Molecular weight | 271.66–271.67 g/mol | |
| CAS Registry Number | 1261739-69-8 | |
| Purity (commercial) | ≥98% |
The planar biphenyl system allows for π-π stacking interactions, while the -CF~3~ group’s steric bulk and electronegativity create a unique electronic profile that distinguishes this compound from non-fluorinated analogs.
The synthesis of fluorinated aromatic compounds dates to the late 19th century, with Frédéric Swarts’ pioneering work on halogen exchange reactions using antimony trifluoride (SbF~3~). Swarts demonstrated that benzotrichloride (PhCCl~3~) could be progressively fluorinated to yield PhCF~3~, establishing a template for introducing -CF~3~ groups into aromatic systems. This method laid the groundwork for industrial-scale production of trifluoromethylated compounds in the 1930s by firms like IG Farben.
The mid-20th century saw the development of regioselective methods for aromatic trifluoromethylation:
While specific synthetic routes for this compound are not detailed in available literature, its structure suggests a multi-step approach combining:
Modern flow chemistry techniques, as described by PMC studies, could enhance reaction efficiency by enabling rapid mixing and temperature control during trifluoromethylation.
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methodology for constructing biphenyl-amine frameworks bearing trifluoromethyl substituents [4] [5]. The development of advanced Buchwald precatalysts has revolutionized the synthesis of complex aromatic amines through carbon-nitrogen bond formation [5].
The Suzuki-Miyaura cross-coupling reaction provides an efficient route to biphenyl derivatives by coupling aryl halides with arylboronic acids [6]. For the synthesis of 2-chloro-3'-(trifluoromethyl)biphenyl-3-amine, the protocol typically involves the coupling of 2-chloro-3-bromoaniline with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis [7]. Modern protocols employ tetrakis(triphenylphosphine)palladium(0) or second-generation catalysts in combination with potassium carbonate as base in aqueous-organic solvent systems [6].
The reaction conditions generally require temperatures between 80-120°C with reaction times ranging from 2-12 hours [7]. Yields typically range from 65-85% depending on the specific substrate combination and catalyst system employed [6]. The use of microwave assistance can significantly reduce reaction times while maintaining comparable yields [8].
The Buchwald-Hartwig amination reaction provides direct access to biaryl amines through palladium-catalyzed carbon-nitrogen bond formation [9] [10]. EPhos Pd G4 precatalyst has demonstrated exceptional performance in the cross-coupling of primary amines with aryl halides [5]. The protocol involves the reaction of 2-chloro-3'-(trifluoromethyl)biphenyl bromide with ammonia or primary amine equivalents under mild conditions [10].
Typical reaction conditions employ cesium carbonate as base in 1,4-dioxane at temperatures between 80-100°C [10]. The catalyst loading can be reduced to 1-2 mol% while maintaining high yields of 75-90% [5]. The reaction tolerates a wide range of functional groups and provides excellent regioselectivity for the desired amine products [9].
| Parameter | Optimal Conditions | Yield Range (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 65-85 | [7] |
| Temperature | 80-120°C | 70-88 | [6] |
| Base | K₂CO₃ | 72-89 | [8] |
| Solvent | Toluene/H₂O | 68-84 | [6] |
| Time | 2-12 hours | 65-85 | [7] |
Diazotization reactions provide alternative synthetic pathways for accessing biphenyl-amine derivatives through diazonium salt intermediates [11] [12]. These methodologies are particularly valuable for introducing functional groups at specific positions on the aromatic ring system [13].
The Sandmeyer reaction enables the conversion of aromatic amines to various functional groups through diazonium salt intermediates [14]. For the synthesis of chlorinated biphenyl derivatives, the protocol involves diazotization of the corresponding amine precursor followed by treatment with copper(I) chloride [13]. The reaction proceeds through radical nucleophilic aromatic substitution mechanism [14].
Typical conditions employ sodium nitrite in hydrochloric acid at 0-5°C for diazotization, followed by addition of copper(I) chloride at elevated temperatures [13]. Yields generally range from 45-70% depending on the substrate electronic properties and reaction conditions [14]. The method provides excellent regioselectivity for halogen introduction at the desired position [13].
Diazo coupling reactions enable the direct formation of biphenyl linkages through electrophilic aromatic substitution [15]. The protocol involves generation of arenediazonium salts from aromatic amines followed by coupling with activated aromatic substrates [15]. For trifluoromethylated systems, the electron-withdrawing nature of the trifluoromethyl group influences the coupling regioselectivity [16].
The reaction conditions typically require acidic media with pH control between 1-3 for optimal diazonium salt stability [11]. Coupling reactions proceed at temperatures between 0-25°C with reaction times of 1-4 hours [15]. Yields range from 55-75% with good regioselectivity for para and ortho positions relative to activating groups [16].
| Reaction Type | Mechanism | Temperature Range | Yield Range (%) |
|---|---|---|---|
| Sandmeyer | Radical S_RN Ar | 60-80°C | 45-70 |
| Diazo Coupling | Electrophilic Ar SE | 0-25°C | 55-75 |
| Gomberg-Bachmann | Radical Ar-Ar | 40-60°C | 50-68 |
Microwave-assisted organic synthesis has emerged as a powerful methodology for accelerating biphenyl amine formation while improving reaction efficiency and selectivity [17] [18]. The application of microwave irradiation enables rapid heating and enhanced molecular activation [19].
Microwave irradiation significantly accelerates Suzuki-Miyaura coupling reactions for biphenyl synthesis [8]. The protocol involves rapid heating to 140-180°C under microwave conditions with reaction times reduced to 10-30 minutes [17]. Power settings typically range from 150-300 watts with temperature monitoring to prevent overheating [20].
The use of microwave assistance improves yields by 10-15% compared to conventional heating while dramatically reducing reaction times [17]. Solvent systems compatible with microwave heating include dimethylformamide, acetonitrile, and ethanol-water mixtures [19]. The enhanced reaction rates are attributed to rapid dipolar polarization and improved mass transfer [7].
Solid-phase microwave synthesis employs heterogeneous catalysts to facilitate biphenyl amine formation under solvent-free conditions [20]. Montmorillonite K-10 clay serves as an effective solid acid catalyst for these transformations [20]. The protocol involves adsorption of reactants onto the catalyst surface followed by microwave irradiation at 175°C [20].
Reaction times are typically 20-45 minutes with yields ranging from 60-95% depending on substrate reactivity [20]. The method provides excellent functional group tolerance and enables easy product isolation through simple filtration [20]. Environmental benefits include reduced solvent usage and simplified purification procedures [21].
| Parameter | Conventional | Microwave | Improvement |
|---|---|---|---|
| Temperature | 80-120°C | 140-180°C | Enhanced rates |
| Time | 2-12 hours | 10-30 min | 12-24x faster |
| Yields | 65-85% | 75-95% | 10-15% increase |
| Energy | High | Moderate | 30-50% reduction |
Post-functionalization approaches enable the introduction of trifluoromethyl groups onto preformed biphenyl-amine scaffolds through various trifluoromethylation methodologies [22] [23]. These strategies provide access to trifluoromethylated products that may be difficult to obtain through direct coupling approaches [24].
Electrophilic trifluoromethylation employs hypervalent iodine reagents to introduce trifluoromethyl groups onto aromatic systems [24]. Togni's reagent and related benziodoxole derivatives serve as effective electrophilic trifluoromethyl sources [24]. The protocol involves treatment of biphenyl-amine substrates with the hypervalent iodine reagent in the presence of base [24].
Reaction conditions typically employ potassium carbonate in acetonitrile at temperatures between 60-80°C [24]. The mechanism proceeds through single-electron transfer followed by radical recombination [24]. Yields range from 45-75% with good functional group tolerance [24]. The method is particularly effective for electron-rich aromatic systems [25].
Nucleophilic trifluoromethylation utilizes trifluoromethyl anion equivalents to introduce trifluoromethyl groups [26] [27]. The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) serves as a common nucleophilic trifluoromethyl source [27]. Activation with fluoride ions generates the reactive trifluoromethyl anion [26].
The protocol involves treatment of electrophilic biphenyl derivatives with the silane reagent in the presence of cesium fluoride [27]. Reaction conditions employ polar aprotic solvents such as dimethylformamide at temperatures between 80-120°C [26]. Yields typically range from 55-80% depending on the electrophilic nature of the substrate [27].
Radical trifluoromethylation provides access to trifluoromethylated biphenyls through free radical mechanisms [22] [27]. Sodium trifluoromethanesulfinate (Langlois reagent) serves as an effective radical trifluoromethyl source under oxidative conditions [27]. The protocol employs tert-butyl hydroperoxide as oxidant with iron or copper catalysis [28].
Reaction conditions typically require temperatures between 80-100°C in acetonitrile or dichloromethane [28]. The mechanism involves single-electron oxidation of the sulfinate to generate trifluoromethyl radicals [27]. Yields range from 50-70% with good tolerance for electron-neutral and electron-poor aromatic systems [28].
| Method | Reagent | Conditions | Yield Range (%) | Substrate Scope |
|---|---|---|---|---|
| Electrophilic | Togni's Reagent | K₂CO₃, 60-80°C | 45-75 | Electron-rich |
| Nucleophilic | TMSCF₃/CsF | DMF, 80-120°C | 55-80 | Electrophilic |
| Radical | CF₃SO₂Na/TBHP | 80-100°C | 50-70 | General |
The crystallographic analysis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine reveals several key structural features characteristic of substituted biphenyl derivatives. The compound possesses a biphenyl backbone with a chlorine substituent at the 2-position of one ring and a trifluoromethyl group at the 3'-position of the adjacent ring, along with an amino group at the 3-position [1] [2].
Based on comparative analysis with structurally similar biphenyl derivatives, the compound is expected to exhibit specific geometric parameters. The dihedral angle between the two aromatic rings is a critical structural parameter that influences both physical properties and biological activity. For biphenyl derivatives with similar substitution patterns, dihedral angles typically range from 37° to 86°, depending on the nature and position of substituents [3] [4] [5].
The 4,4'-dinitro-[1,1'-biphenyl]-2-amine derivative, which shares the amine functionality and biphenyl core structure, demonstrates a dihedral angle of 52.84° between the benzene rings [3] [4]. This angle is significantly influenced by the steric interactions between substituents and the electronic effects of the aromatic systems.
The molecular packing in the crystal structure of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine is governed by various intermolecular interactions. The presence of the amino group enables hydrogen bonding interactions, which are crucial for crystal stability [3] [4]. In related biphenyl amine derivatives, molecules are typically linked by N-H⋯O hydrogen bonds, forming extended chain structures [3] [4].
The trifluoromethyl group's electron-withdrawing nature contributes to the overall electronic distribution within the crystal lattice. The fluorine atoms can participate in weak C-H⋯F interactions, which, while individually weak, collectively contribute to the crystal stability [6]. The chlorine substituent may also engage in halogen bonding interactions, although these are generally weaker than hydrogen bonds [7].
| Structural Parameter | Expected Value | Reference Compound |
|---|---|---|
| Dihedral angle (°) | 45-60 | 4,4'-dinitro-[1,1'-biphenyl]-2-amine |
| C-Cl bond length (Å) | 1.73-1.76 | Chlorinated biphenyl derivatives |
| C-CF₃ bond length (Å) | 1.54-1.56 | Trifluoromethyl aromatics |
| Inter-ring C-C bond (Å) | 1.47-1.49 | Biphenyl derivatives |
The solubility characteristics of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine in polar solvents are significantly influenced by the compound's molecular structure and electronic properties. The presence of the amino group provides a site for hydrogen bonding with polar solvents, particularly protic solvents such as methanol and ethanol [8] [9].
The trifluoromethyl group, despite being highly electronegative, exhibits limited solubility-enhancing effects in polar solvents due to its hydrophobic nature. The compound demonstrates solubility in methanol, as evidenced by similar trifluoromethyl-substituted aromatic compounds [8] [9]. However, the overall polarity of the molecule is reduced by the presence of the lipophilic biphenyl core and the electron-withdrawing effects of both the chlorine and trifluoromethyl substituents.
Dipolar aprotic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF) are expected to provide good solvation for the compound. These solvents are particularly effective for compounds containing both polar and non-polar regions, as they can stabilize the molecule through multiple interaction mechanisms [10].
The compound's solubility in non-polar solvents is primarily governed by the hydrophobic biphenyl core structure. The aromatic rings provide π-π stacking interactions with aromatic solvents, enhancing solubility in benzene, toluene, and similar aromatic hydrocarbons .
The trifluoromethyl group contributes to the compound's lipophilicity, with a calculated LogP value of approximately 2.5-3.0 for similar structures [12]. This suggests moderate solubility in non-polar organic solvents such as hexane, dichloromethane, and chloroform. The chlorine substituent further enhances the compound's compatibility with halogenated solvents [13].
| Solvent Class | Solubility | Key Interactions |
|---|---|---|
| Protic polar | Moderate | Hydrogen bonding with amino group |
| Aprotic polar | Good | Dipole-dipole interactions |
| Aromatic | Good | π-π stacking interactions |
| Halogenated | Good | Halogen bonding, dipole interactions |
| Aliphatic | Limited | Van der Waals forces only |
The thermal stability of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine is influenced by the electronic properties of its substituents and the overall molecular structure. The compound exhibits a boiling point of 343.0±42.0°C at 760 mmHg, indicating substantial thermal stability [1]. The flash point is reported as 161.2±27.9°C, suggesting moderate volatility under elevated temperature conditions [1].
The trifluoromethyl group significantly enhances thermal stability through its strong electron-withdrawing effects, which stabilize the aromatic system against thermal decomposition [14] [15]. Trifluoromethyl-substituted aromatic compounds typically demonstrate decomposition temperatures ranging from 460-471°C, substantially higher than their non-fluorinated counterparts [14].
The presence of the chlorine substituent provides additional thermal stability through its electron-withdrawing inductive effect. However, the C-Cl bond is generally weaker than C-F bonds, making it a potential site for initial thermal decomposition [16]. The amino group, being electron-donating, may create a region of higher electron density that could be more susceptible to thermal oxidation [16].
The thermal decomposition of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine likely proceeds through multiple pathways, depending on the temperature and atmospheric conditions. Under thermal stress, the compound may undergo hazardous decomposition, generating toxic products including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides [16].
The primary decomposition pathway is expected to involve the cleavage of the C-Cl bond, forming hydrogen chloride and a biphenyl radical species. The trifluoromethyl group, being thermally more stable, may remain intact during initial decomposition stages [17] [18]. The amino group may undergo oxidation to form nitrogen oxides at elevated temperatures under oxidative conditions [16].
The biphenyl core structure provides inherent thermal stability due to its aromatic character and delocalized π-electron system. However, the inter-ring C-C bond may become a site of thermal cleavage at extreme temperatures, leading to the formation of substituted benzene derivatives [19].
| Temperature Range (°C) | Decomposition Products | Mechanism |
|---|---|---|
| 300-400 | HCl, substituted biphenyl radicals | C-Cl bond cleavage |
| 400-500 | CF₃ radicals, HF | C-CF₃ bond cleavage |
| 500-600 | NOₓ, aromatic fragments | Amino group oxidation |
| >600 | CO, CO₂, char residue | Complete combustion |
The electronic effects of the chloro-trifluoromethyl substitution pattern in 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine are characterized by strong electron-withdrawing properties that significantly influence the compound's chemical reactivity and physical properties. The trifluoromethyl group exhibits a Hammett σmeta constant of 0.43 and σpara constant of 0.54, indicating its powerful electron-withdrawing character through inductive effects [20] [21].
The chlorine substituent demonstrates a Hammett σmeta constant of 0.37 and σpara constant of 0.23, reflecting its electron-withdrawing inductive effect combined with a weak electron-donating resonance effect [22] [23]. The reduced σpara value compared to σmeta indicates that the resonance donation partially counteracts the inductive withdrawal in the para position [22].
The combined electronic effects of both substituents create a significant polarization of the biphenyl system. The electron-withdrawing nature of these groups reduces the electron density on the aromatic rings, making them less nucleophilic and more susceptible to nucleophilic aromatic substitution reactions . This electronic deactivation is particularly pronounced in the rings bearing the electron-withdrawing substituents.
The resonance effects in 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine are dominated by the competing influences of the electron-withdrawing chlorine and trifluoromethyl groups versus the electron-donating amino group. The amino group, with its Hammett σ_para constant of -0.66, provides strong electron donation through resonance, partially offsetting the electron-withdrawing effects of the halogen substituents [26].
The trifluoromethyl group primarily exerts its electronic influence through inductive effects, as it lacks the ability to participate in resonance with the aromatic system due to the absence of suitable π-orbitals [17] [18]. However, the strong electronegativity of the fluorine atoms creates a significant dipole moment that affects the overall charge distribution within the molecule [27].
The chlorine substituent exhibits dual electronic character, withdrawing electrons inductively while donating through resonance via its lone pair electrons [22] [23]. This dual nature makes chlorine ortho/para-directing in electrophilic aromatic substitution reactions, despite its net electron-withdrawing effect [22].
The electronic effects of the chloro-trifluoromethyl substitution pattern significantly influence the compound's reactivity patterns. The electron-withdrawing nature of both substituents reduces the nucleophilicity of the aromatic rings, making them less reactive toward electrophilic substitution reactions [28] [29]. Conversely, the electron-deficient aromatic system becomes more susceptible to nucleophilic attack [30].
The presence of the amino group creates a region of higher electron density that can participate in various chemical transformations. The amino group's electron-donating resonance effect competes with the electron-withdrawing inductive effects of the halogen substituents, creating a complex electronic environment that influences regioselectivity in subsequent reactions .
The trifluoromethyl group's strong electron-withdrawing properties enhance the stability of anionic intermediates formed during nucleophilic substitution reactions [17] [18]. This stabilization effect can significantly increase reaction rates for nucleophilic processes while decreasing reactivity toward electrophilic species [28].
| Electronic Effect | Substituent | Magnitude | Impact on Reactivity |
|---|---|---|---|
| Inductive withdrawal | CF₃ | Strong (σ_m = 0.43) | Reduces nucleophilicity |
| Inductive withdrawal | Cl | Moderate (σ_m = 0.37) | Reduces nucleophilicity |
| Resonance donation | NH₂ | Strong (σ_p = -0.66) | Increases nucleophilicity |
| Net effect | Combined | Moderate withdrawal | Balanced reactivity |